

how to handle out-of-range sample values in MSD analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MSD-D

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Technical Support Center: MSD Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Meso Scale Discovery (MSD) analysis, particularly concerning out-of-range sample values.

Frequently Asked Questions (FAQs)

Q1: Why are my sample values reported as "N/A" or "NaN" in the software even though the signal appears to be within the standard curve range?

A1: The MSD Discovery Workbench software may report unknown sample values as "N/A" or "NaN" if the unknown samples were not correctly assigned to the standards in the plate layout. [1] To resolve this, ensure that the unknowns are properly back-fitted to the corresponding standard curve in the software's plate layout settings.

Q2: What should I do if my highest standard points are saturated, showing the same maximum signal?

A2: Signal saturation in your highest standards indicates that the concentration is too high for the assay's detection limits.[2] To address this, you should consider decreasing the concentration of your standard curve and diluting your samples accordingly.[2] While the

manufacturer's incubation and shaking protocols are generally optimized, ensure they are followed precisely as shorter incubation times or lower shaking speeds will reduce the signal.[2]

Q3: Can I re-read a plate if I encounter an error or suspect out-of-range values?

A3: No, once the wells have been exposed to the electrochemiluminescence process for reading, the plate cannot be re-read.[3] It is crucial to ensure all settings and dilutions are correct before starting the plate read.

Q4: What could cause a sudden upward shift or high background signal across my plate?

A4: A high background signal could be due to contamination of the instrument's ion source or other components.[4] Direct injection of samples with high concentrations of dissolved salts can also lead to a higher signal.[4] If you suspect contamination, it may be necessary to clean the ion source and quadrupole.

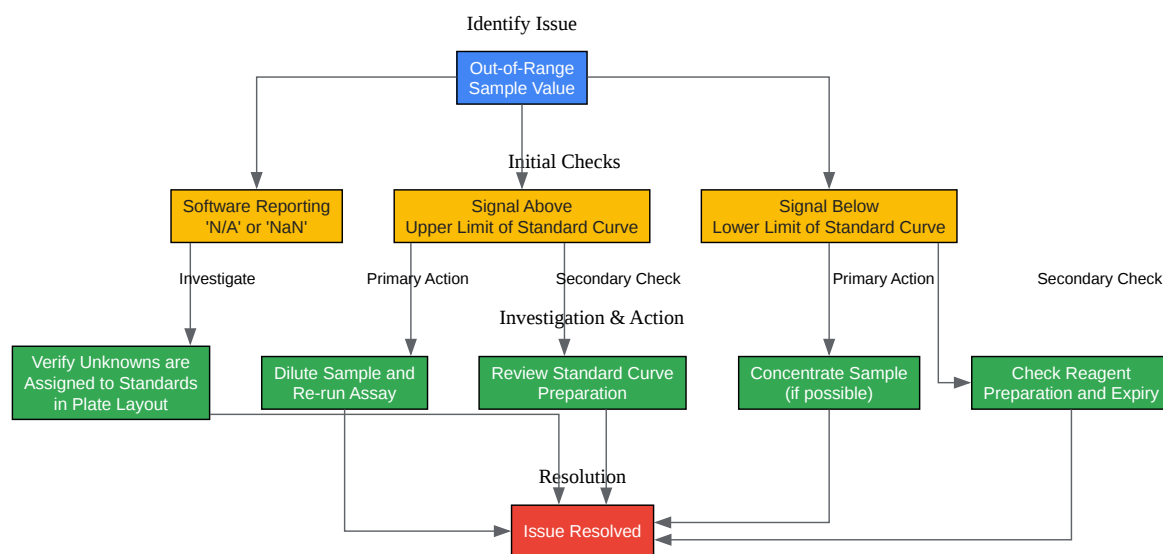
Q5: The software is displaying a "Sample loop calibration out of range" error. How can I fix this?

A5: This error, along with "Needle calibration out of range," can occur after changing components like the sample loop or needle.[5] If priming the system and power-cycling the instrument do not resolve the issue, the volume detection device may need to be recalibrated. [5] This is a sensitive procedure, and it is recommended to contact your local technical support for assistance.[5]

Troubleshooting Guide: Out-of-Range Sample Values

This guide provides a structured approach to identifying and resolving out-of-range sample values in your MSD experiments.

Troubleshooting Workflow



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Caption: Troubleshooting workflow for out-of-range MSD sample values.

Summary of Potential Causes and Solutions

Issue	Potential Cause	Recommended Solution
Values Above Upper Limit of Quantification (ULOQ)	Sample concentration is too high.	Dilute the sample with the appropriate diluent and re-run the assay.
Standard curve is saturated.	Decrease the concentrations of the standard curve points and re-run the assay. [2]	
Values Below Lower Limit of Quantification (LLOQ)	Sample concentration is too low.	If possible, concentrate the sample. Otherwise, consider if the analyte is truly absent or below the assay's sensitivity.
Improper reagent preparation.	Verify that all reagents were prepared correctly and have not expired.	
Software Reports "N/A" or "NaN"	Unknowns not assigned to standards in the plate layout.	In the Discovery Workbench software, ensure that the unknown wells are correctly assigned to the appropriate standard curve for back-fitting. [1]
High Background Signal	Contamination of the instrument.	Clean the instrument's ion source and other components as per the manufacturer's guidelines. [4]
High salt concentration in samples.	If possible, perform a buffer exchange or desalting step for the samples. [4]	

Experimental Protocols

Protocol: Sample Dilution

- Determine the required dilution factor: Based on the signal intensity, estimate the necessary dilution to bring the sample within the assay's dynamic range. For highly saturated signals, a 1:10 or 1:100 dilution is a common starting point.
- Select the appropriate diluent: Use the same diluent that was used for preparing the standard curve to avoid matrix effects.
- Perform the dilution: Carefully pipette the required volume of the sample into the corresponding volume of diluent. Mix thoroughly by gentle vortexing or pipetting up and down.
- Re-run the assay: Analyze the diluted sample in the MSD assay following the standard protocol.
- Calculate the final concentration: Multiply the measured concentration of the diluted sample by the dilution factor to obtain the original sample's concentration.

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- To cite this document: BenchChem. [how to handle out-of-range sample values in MSD analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676861#how-to-handle-out-of-range-sample-values-in-msd-analysis]

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